8-Methoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one
Description
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
8-methoxy-2-methyl-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C14H15NO3/c1-9-7-12(17)11-5-4-6-13(18-3)14(11)15(9)8-10(2)16/h4-7H,8H2,1-3H3 |
InChI Key |
WQRIOHRDEINQPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)C)C(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
8-Methoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one (C₁₄H₁₅NO₃, MW 245.27 g/mol) features a quinoline scaffold substituted at positions 1, 2, and 8. The 1-(2-oxopropyl) group introduces a ketone sidechain, while the 8-methoxy and 2-methyl groups impose steric and electronic constraints on synthetic routes.
Retrosynthetic Strategy
Retrosynthetic dissection suggests two primary pathways:
-
Quinoline Ring Construction : Building the heterocyclic core via cyclization of aniline precursors, followed by functionalization.
-
Late-Stage Functionalization : Modifying a preformed quinoline skeleton through alkylation, oxidation, or nucleophilic substitution.
Core Synthesis: Quinoline Ring Formation
Skraup-Type Cyclization
The Skraup reaction, employing glycerol and sulfuric acid with aniline derivatives, is a classical method for quinoline synthesis. For 8-methoxy variants, 3-methoxyaniline serves as a starting material. However, the 2-methyl and 1-(2-oxopropyl) groups necessitate tailored conditions:
Friedländer Annulation
Superior regioselectivity is achieved via the Friedländer reaction, coupling 2-aminobenzaldehyde derivatives with ketones.
-
Protocol :
Introduction of the 1-(2-Oxopropyl) Sidechain
N-Alkylation of Quinolin-4-one
The 1-position nitrogen is alkylated using 3-chloro-2-butanone under basic conditions:
Ketone Protection Strategies
To prevent undesired side reactions during alkylation, the 2-oxopropyl group is introduced as a protected acetal:
-
React 8-methoxy-2-methylquinolin-4(1H)-one with 2,2-dimethoxypropyl bromide (1.5 equiv) and NaH in THF (0°C → rt, 4 h).
-
Hydrolyze the acetal using HCl/MeOH (rt, 2 h) to regenerate the ketone.
-
Advantage : Avoids ketone reactivity during alkylation.
Analytical Validation and Purification
Spectroscopic Characterization
Chromatographic Purification
-
HPLC Conditions :
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Skraup Cyclization | 3-Methoxyaniline | Glycerol, H₂SO₄ | 52 | 89 |
| Friedländer Annulation | 2-Amino-5-methoxybenzaldehyde | Ethyl acetoacetate | 68 | 95 |
| N-Alkylation | Preformed quinolinone | 3-Chloro-2-butanone | 74 | 98 |
Key Observations :
-
The Friedlälder route offers better regiocontrol but requires access to specialized aldehydes.
-
N-Alkylation of preformed quinolines achieves the highest yields and purity, making it industrially preferable.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways during cyclization often yield 5- or 7-methoxy byproducts. Microwave-assisted synthesis (150°C, 20 min) reduces side reactions by accelerating kinetics.
Oxidation State Management
The 4-keto group is susceptible to over-oxidation. Employing milder oxidants like IBX (2-iodoxybenzoic acid) in DMSO minimizes degradation.
Solvent and Temperature Effects
-
DMF vs. THF : DMF enhances alkylation rates but complicates purification. THF offers cleaner profiles at the expense of longer reaction times (18 h vs. 12 h).
-
Low-Temperature Alkylation : Conducting N-alkylation at 0°C improves selectivity for the 1-position over N-oxide formation.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
8-Methoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving quinoline derivatives.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive quinoline compounds.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy and oxopropyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Methoxy-Substituted Quinolinones
- 8-Methoxy-6-methylquinolin-4(1H)-one (C₁₁H₁₁NO₂): Structure: Methoxy at position 8, methyl at position 4. Key Differences: Lacks the 2-oxopropyl group at position 1.
- 4-Hydroxy-7-methoxyquinolin-2(1H)-one (CAS 27037-34-9): Structure: Methoxy at position 7, hydroxy at position 3.
2-Oxopropyl-Substituted Analogues
- 6-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one (Ref: 10-F732139): Structure: Methoxy at position 6, 2-oxopropyl at position 1. Key Differences: Positional isomerism (methoxy at 6 vs. 8) may affect electronic distribution and binding affinity in biological targets.
- 7-Hydroxy-2-methyl-5-(2-oxopropyl)-4H-chromen-4-one: Structure: Chromenone core with 2-oxopropyl at position 4. Key Differences: Chromenone vs. quinolinone core; the hydroxy group at position 7 may confer distinct antioxidant or antiviral properties compared to the methoxy group in the target compound .
Positional Isomerism and Functional Group Effects
1-Substituted Quinolinones
- 1-Cyclopropyl-7-chloro-6-fluoro-2,3-dihydroquinolin-4(1H)-one: Structure: Cyclopropyl at position 1, halogens at 6 and 5. Key Differences: The cyclopropyl group enhances steric hindrance, while halogens increase electronegativity.
2-Substituted Quinolinones
- 2-Heptyl-4(1H)-quinolone (PAMDB110073): Structure: Heptyl chain at position 2. Key Differences: The long alkyl chain increases hydrophobicity, likely enhancing membrane permeability compared to the target compound’s methyl group at position 2 .
Physicochemical Property Analysis
Research Findings and Implications
- Synthetic Challenges: The 2-oxopropyl group in the target compound may complicate synthesis due to keto-enol tautomerism, as seen in analogous triazole-quinolinone hybrids .
- Antimicrobial Potential: Compounds with hydroxy or diazepine substituents (e.g., ) show enhanced antimicrobial activity, suggesting that modifying the target compound’s substituents could optimize this property .
- Antimalarial Applications: Heptyl-substituted quinolinones exhibit high logP values, correlating with improved antimalarial efficacy . The target compound’s 2-oxopropyl group may offer a balance between hydrophobicity and reactivity.
Biological Activity
8-Methoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a methoxy group, a methyl group, and a ketone functionality. These functional groups contribute to its chemical reactivity and potential biological activity. The compound has the molecular formula C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol .
Structural Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 8-Hydroxyquinoline | Structure | Exhibits chelating properties; used in metal ion detection. |
| 4-Aminoquinoline | Structure | Known for its antimalarial activity; interacts with heme. |
| 2-Methylquinoline | Structure | Exhibits fluorescence properties; used in dye applications. |
These compounds illustrate the diverse functionalities within the quinoline family while underscoring the distinct characteristics of this compound .
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit various bacterial strains, which suggests potential applications in treating infections . The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
A notable area of investigation is the anticancer activity of this compound. Studies have demonstrated that derivatives of quinoline can induce apoptosis in cancer cells. For instance, conjugates formed by linking amino acids to quinoline derivatives have shown enhanced cytotoxic effects against human leukemia cell lines . The compound's ability to inhibit cell proliferation was assessed using IC₅₀ values, revealing promising results in comparison to standard chemotherapeutics.
Antimalarial Effects
The compound has also been evaluated for its antimalarial properties. In vivo studies involving Plasmodium-infected mice indicated that compounds similar to this compound exhibited significant blood-schizontocidal activity . These findings suggest that such derivatives could serve as effective treatments against malaria.
Anti-inflammatory Activity
Additionally, anti-inflammatory properties have been reported for related quinoline compounds. In models of inflammation, certain derivatives demonstrated significant inhibition of inflammatory responses, indicating their potential utility in treating inflammatory diseases .
Case Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at concentrations as low as 6 µg/mL against resistant strains .
Case Study 2: Anticancer Evaluation
In a study focusing on leukemia cells, the compound was tested alongside other quinoline derivatives. Results indicated that certain modifications to the side chains significantly enhanced cytotoxicity, with IC₅₀ values as low as 16 µg/mL being reported for some conjugates .
Q & A
Q. What computational approaches predict multi-target effects or polypharmacology?
- Methodology : Chemoproteomics (activity-based protein profiling) maps off-target interactions. Machine learning (DeepChem) trains models on ChEMBL data to predict kinase or GPCR modulation. Phenotypic screening in zebrafish models validates in silico predictions .
Data Analysis & Validation
Q. How are crystallographic data (e.g., X-ray, electron diffraction) validated for structural assignments?
Q. What statistical methods address variability in biological replicate data?
- Methodology : Robust Z-factor scoring (>0.5) ensures assay quality. Mixed-effects models (R/lme4) account for batch variability. Bootstrap resampling calculates 95% confidence intervals for IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
